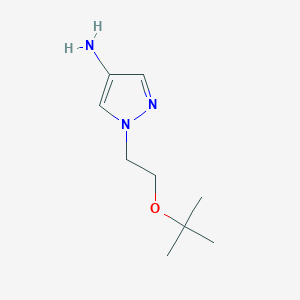
1-(4-氟苯甲酰)氮杂环丁烷-3-胺
描述
1-(4-Fluorobenzoyl)azetidin-3-amine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of a fluorobenzoyl group further enhances the compound’s chemical properties, making it a valuable entity in various scientific research fields.
科学研究应用
1-(4-Fluorobenzoyl)azetidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and coatings
作用机制
Target of action
Azetidines are a class of organic compounds characterized by a four-membered ring structure. They are known for their reactivity and are often used in the synthesis of various pharmaceuticals . .
Mode of action
The mode of action of azetidines can vary widely depending on their specific chemical structure and the functional groups they carry. Some azetidines are used as building blocks in the synthesis of more complex molecules, while others might interact with biological targets in specific ways
Biochemical pathways
Azetidines can participate in various biochemical reactions. For example, they can undergo ring-opening reactions due to the strain in the four-membered ring . .
生化分析
Biochemical Properties
1-(4-Fluorobenzoyl)azetidin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorobenzoyl group enhances its binding affinity to specific enzymes, potentially inhibiting or modulating their activity. For instance, it may interact with enzymes involved in metabolic pathways, leading to alterations in their catalytic functions. Additionally, the azetidine ring’s strained nature allows for unique interactions with proteins, potentially affecting their conformation and function .
Cellular Effects
1-(4-Fluorobenzoyl)azetidin-3-amine exerts notable effects on various cell types and cellular processes. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can modulate signaling cascades, impacting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, 1-(4-Fluorobenzoyl)azetidin-3-amine may affect mitochondrial function, altering cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of 1-(4-Fluorobenzoyl)azetidin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorobenzoyl group facilitates its binding to specific enzyme active sites, potentially inhibiting their catalytic activity. Additionally, the azetidine ring’s strained nature allows for unique interactions with proteins, leading to conformational changes that affect their function. These interactions can result in downstream effects on gene expression, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Fluorobenzoyl)azetidin-3-amine may change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, degradation products may form, potentially altering the compound’s biochemical properties and cellular effects. Long-term studies in vitro and in vivo have shown that 1-(4-Fluorobenzoyl)azetidin-3-amine can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1-(4-Fluorobenzoyl)azetidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage, organ toxicity, and alterations in physiological functions. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity .
Metabolic Pathways
1-(4-Fluorobenzoyl)azetidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with key metabolic enzymes can lead to alterations in their activity, affecting the overall metabolic balance within cells. Additionally, 1-(4-Fluorobenzoyl)azetidin-3-amine may influence the levels of specific metabolites, contributing to changes in cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 1-(4-Fluorobenzoyl)azetidin-3-amine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, influencing its accumulation and activity. The compound’s distribution can affect its overall efficacy and potential side effects, as its concentration in different tissues may vary.
Subcellular Localization
The subcellular localization of 1-(4-Fluorobenzoyl)azetidin-3-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For example, localization to the mitochondria may affect cellular energy production, while localization to the nucleus may influence gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)azetidin-3-amine typically involves the reaction of 4-fluorobenzoyl chloride with azetidin-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of 1-(4-Fluorobenzoyl)azetidin-3-amine may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Additionally, the use of automated systems can enhance reproducibility and reduce production costs .
化学反应分析
Types of Reactions: 1-(4-Fluorobenzoyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
相似化合物的比较
Azetidine: A simpler four-membered nitrogen-containing ring without the fluorobenzoyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity
Uniqueness: 1-(4-Fluorobenzoyl)azetidin-3-amine stands out due to the presence of the fluorobenzoyl group, which imparts unique electronic and steric properties.
属性
IUPAC Name |
(3-aminoazetidin-1-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPKGUJKKSKNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469006.png)




![{1-[(Dimethylamino)methyl]cyclopentyl}methanamine](/img/structure/B1469015.png)
![3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1469016.png)




amine](/img/structure/B1469023.png)


